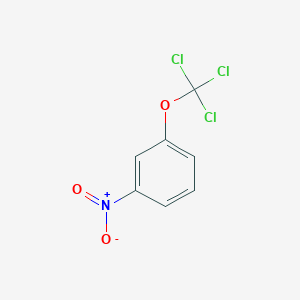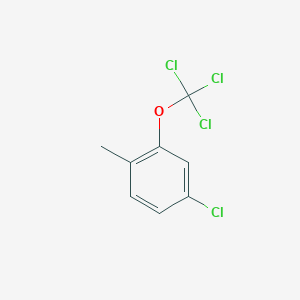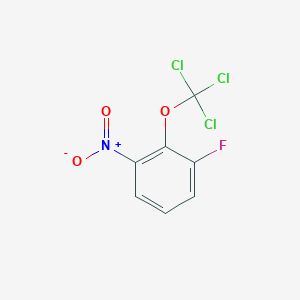![molecular formula C7H2Cl2F4O B1402218 1-Chloro-3-[chloro(difluoro)methoxy]-2,4-difluoro-benzene CAS No. 1417567-05-5](/img/structure/B1402218.png)
1-Chloro-3-[chloro(difluoro)methoxy]-2,4-difluoro-benzene
Vue d'ensemble
Description
1-Chloro-3-[chloro(difluoro)methoxy]-2,4-difluoro-benzene is an organic compound that belongs to the class of halogenated aromatic compounds It is characterized by the presence of chlorine and fluorine atoms attached to a benzene ring, which imparts unique chemical properties to the molecule
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-3-[chloro(difluoro)methoxy]-2,4-difluoro-benzene typically involves the halogenation of a difluorobenzene derivative. One common method is the chlorination of 2,4-difluorophenol followed by the introduction of a chloro(difluoro)methoxy group. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the reactions are usually carried out under anhydrous conditions to prevent hydrolysis.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and selectivity of the desired product. Industrial processes also focus on minimizing by-products and ensuring the purity of the final compound.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Chloro-3-[chloro(difluoro)methoxy]-2,4-difluoro-benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted by other nucleophiles, such as amines or alkoxides, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of partially or fully dehalogenated products.
Common Reagents and Conditions:
Substitution: Nucleophilic substitution reactions often require the use of strong bases or nucleophiles, such as sodium amide or potassium tert-butoxide, in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation can produce quinones or other oxidized compounds.
Applications De Recherche Scientifique
1-Chloro-3-[chloro(difluoro)methoxy]-2,4-difluoro-benzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving halogenated aromatic compounds and their interactions with biological systems.
Industry: Utilized in the production of specialty chemicals, including solvents, coatings, and polymers.
Mécanisme D'action
The mechanism by which 1-Chloro-3-[chloro(difluoro)methoxy]-2,4-difluoro-benzene exerts its effects involves interactions with molecular targets such as enzymes or receptors. The halogen atoms can participate in halogen bonding, which can influence the binding affinity and specificity of the compound. Additionally, the electron-withdrawing effects of the halogen atoms can modulate the reactivity of the benzene ring, affecting the compound’s overall chemical behavior.
Comparaison Avec Des Composés Similaires
- 1-Chloro-3,3,3-trifluoropropene
- 1,1,1,3,3-pentachloropropane
- 2-Chloro-4-(trifluoromethyl)phenol
Uniqueness: 1-Chloro-3-[chloro(difluoro)methoxy]-2,4-difluoro-benzene is unique due to its specific halogenation pattern, which imparts distinct chemical properties. Compared to similar compounds, it may exhibit different reactivity and interactions with biological targets, making it valuable for specific applications in research and industry.
Propriétés
IUPAC Name |
1-chloro-3-[chloro(difluoro)methoxy]-2,4-difluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Cl2F4O/c8-3-1-2-4(10)6(5(3)11)14-7(9,12)13/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMUDYHYCDNHTMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)OC(F)(F)Cl)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Cl2F4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


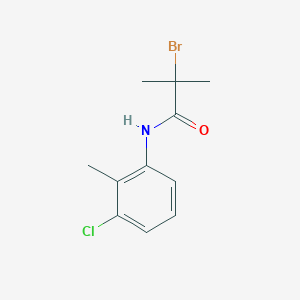
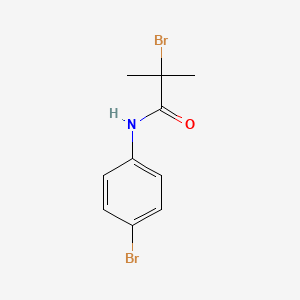

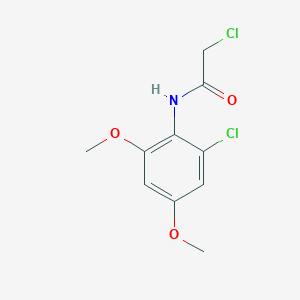
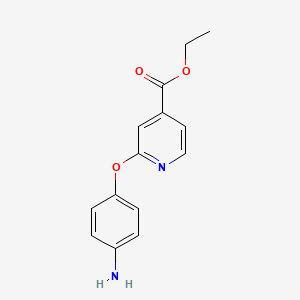
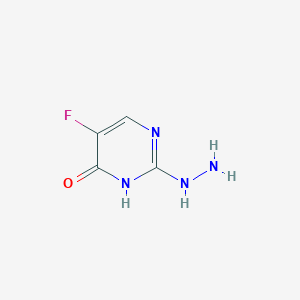
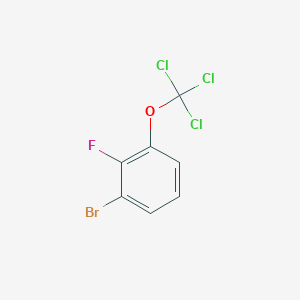
![4-Chloro-2-[chloro(difluoro)-methoxy]-1-nitro-benzene](/img/structure/B1402146.png)
![2-Chloro-1-[chloro(difluoro)-methoxy]-4-fluoro-benzene](/img/structure/B1402148.png)


